molecular formula C9H9NO2S B1629679 2-Methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carbaldehyde CAS No. 827598-56-1

2-Methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carbaldehyde

Cat. No.: B1629679
CAS No.: 827598-56-1
M. Wt: 195.24 g/mol
InChI Key: YVFWPWZQPDGZGZ-UHFFFAOYSA-N
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Description

2-Methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carbaldehyde is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

827598-56-1

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazole-6-carbaldehyde

InChI

InChI=1S/C9H9NO2S/c1-5-10-7-3-2-6(4-11)8(12)9(7)13-5/h4,6H,2-3H2,1H3

InChI Key

YVFWPWZQPDGZGZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=O)C(CC2)C=O

Canonical SMILES

CC1=NC2=C(S1)C(=O)C(CC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of hexane-washed NaH (1.1 g, 44.8 mmol) in dry Et2O (70 mL) was added dry MeOH (6.1 mL). After evolution of H2 had subsided, freshly distilled ethyl formate (7.3 mL, 6.7 g, 89.7 mmol) was added, followed by 2-methyl-5,6-dihydro-4H-benzothiazol-7-one (3.0 g, 17.9 mmol) in dry Et2O (12 mL). The reaction mixture was stirred at room temperature for 16 h. 10% aq HCl solution was added (150 mL) and the product was extracted with EtOAc (5×150 mL). The combined organic extracts were dried, filtered, and concentrated under vacuum to leave a brown oily crude product. Purification by flash column chromatography (20% EtOAc:hexane) afforded the pure title product as a yellow solid (2.30 g, 66%): mp 107-108° C. Anal. RP-HPLC: tR 12.6 min (0-60% MeCN, purity 100%). 1H-NMR (CDCl3): δ 9.90 (s, CHO), 7.20 (s, 1H, CH), 2.91 (t, 2H, J 7.1, CH2), 2.67 (s, 3H, CH3), 2.58 (t, 2H, J 7.1, CH2). 13C-NMR (CDCl3): δ 198.6, 186.3, 174.2, 165.7, 162.6, 131.0, 108.4, 27.0, 24.5, 20.7. MS: (ESI−) m/z 193.98 (M−H)+.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
6.1 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
66%

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